1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The final cyclization step can be catalyzed by gold or other suitable catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of FGFRs, which are involved in various cellular processes.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- primarily involves the inhibition of FGFRs. FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors, undergo dimerization and autophosphorylation. This activation triggers downstream signaling pathways, including the RAS-MEK-ERK, PLCγ, and PI3K-Akt pathways, which regulate cell proliferation, migration, and survival . By inhibiting FGFRs, this compound can disrupt these signaling pathways, potentially leading to reduced tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: A parent compound with similar structural features.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with potential biological activities.
1H-Pyrrolo[3,2-b]pyridine: A related compound with different substitution patterns.
Uniqueness
1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(3-aminopropyl)- is unique due to its specific substitution pattern, which imparts distinct biological activities, particularly its potent inhibition of FGFRs . This makes it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C11H13N3O2 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H13N3O2/c12-5-1-3-7-8-4-2-6-13-10(8)14-9(7)11(15)16/h2,4,6H,1,3,5,12H2,(H,13,14)(H,15,16) |
InChI Key |
FRCJUDQZXACUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NC(=C2CCCN)C(=O)O)N=C1 |
Origin of Product |
United States |
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